4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid
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Overview
Description
4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes may include:
Esterification: Formation of ester bonds through the reaction of carboxylic acids with alcohols in the presence of acid catalysts.
Aldol Condensation: Formation of carbon-carbon bonds between aldehydes and ketones under basic conditions.
Hydrogenation: Reduction of double bonds using hydrogen gas and a metal catalyst.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Continuous Flow Reactors: For efficient and scalable synthesis.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of alcohols to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of alkenes to alkanes using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Medicine
Drug Development: Explored for its potential as a lead compound in the development of new drugs.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The specific pathways and targets depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid: A structurally similar compound with slight variations in functional groups.
4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid: Another similar compound with differences in the position of double bonds.
Uniqueness
The uniqueness of 4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
The compound 4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid is a complex organic molecule with potential biological activities. This article reviews the available literature on its biological activity, focusing on its antimicrobial properties, effects on cell signaling, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C28H36O10, indicating a large and complex structure that contributes to its diverse biological activities. The structure includes multiple functional groups such as carboxylic acids and furan derivatives, which are known for their biological significance.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally related to 4-oxobutanoic acid derivatives. For instance, various 2(5H)-furanone derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) of these furanones against Staphylococcus aureus were reported as low as 8 μg/mL, suggesting potent antimicrobial effects .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
2(5H)-furanone derivative | Staphylococcus aureus | 8 |
Furanone F105 | Methicillin-resistant S. aureus | 10 |
Furanone F105 combined with aminoglycosides | S. aureus | 0.4 - 0.5 |
Effects on Biofilm Formation
The ability of these compounds to inhibit biofilm formation is particularly noteworthy. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to antibiotics. Research indicates that furanone derivatives can prevent biofilm formation by inhibiting bacterial growth rather than targeting biofilm-specific pathways .
Cell Signaling and Therapeutic Potential
The compound's structural components may also play a role in cellular signaling mechanisms. Studies have shown that certain furanones can act as signaling molecules in microbial communities, promoting communication between cells and influencing behavior such as biofilm formation and virulence . This signaling capability suggests potential applications in developing new antimicrobial therapies that disrupt bacterial communication.
Case Study: Wound Healing Applications
A notable case study involved the use of furanone derivatives in treating infected wounds in animal models. The combination of gentamicin with these compounds significantly enhanced wound healing and bacterial clearance compared to gentamicin alone . This synergy highlights the therapeutic potential of combining traditional antibiotics with novel compounds like those derived from 4-oxobutanoic acid.
Properties
IUPAC Name |
4-[[2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O10/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHKMAIVPFVDNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.